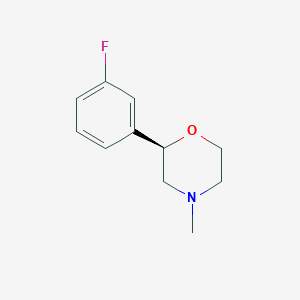
(2R)-2-(3-fluorophenyl)-4-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and biological properties. The compound’s stereochemistry is specified by the (2R) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-4-methylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 4-methylmorpholine.
Formation of Intermediate: The 3-fluoroaniline is first reacted with a suitable reagent, such as an acid chloride or anhydride, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization under controlled conditions to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (2R)-2-(3-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(3-fluorophenyl)-4-methylmorpholine: can be compared with other morpholine derivatives, such as:
(2R)-2-(3-chlorophenyl)-4-methylmorpholine: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(3-bromophenyl)-4-methylmorpholine: Contains a bromine atom in place of fluorine.
(2R)-2-(3-iodophenyl)-4-methylmorpholine: Features an iodine atom instead of fluorine.
The uniqueness of This compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
920802-25-1 |
|---|---|
Molekularformel |
C11H14FNO |
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
(2R)-2-(3-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-5-6-14-11(8-13)9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
FMPASAAJMPOASQ-NSHDSACASA-N |
Isomerische SMILES |
CN1CCO[C@@H](C1)C2=CC(=CC=C2)F |
Kanonische SMILES |
CN1CCOC(C1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


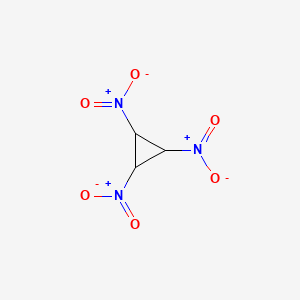
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)

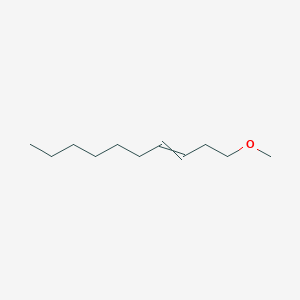
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
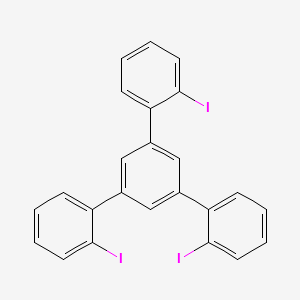
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)

![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
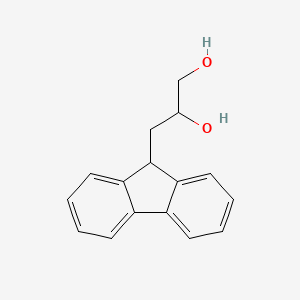
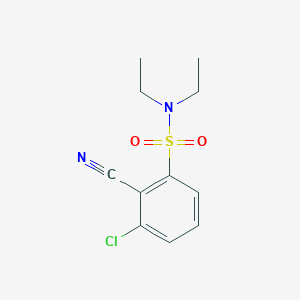
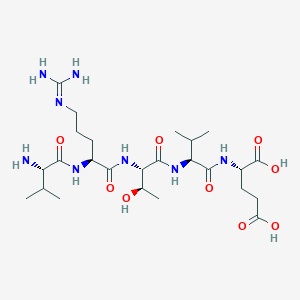
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
